

(4-Methoxyphenyl)methanesulfonyl chloride

CAS number 110661-59-1

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Compound of Interest

Compound Name: (4-Methoxyphenyl)methanesulfonyl chloride

Cat. No.: B020076

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An In-depth Technical Guide to **(4-Methoxyphenyl)methanesulfonyl chloride**

CAS Number: 110661-59-1

This technical guide provides a comprehensive overview of **(4-Methoxyphenyl)methanesulfonyl chloride**, a key reagent in organic synthesis and drug discovery. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and applications.

Physicochemical Properties

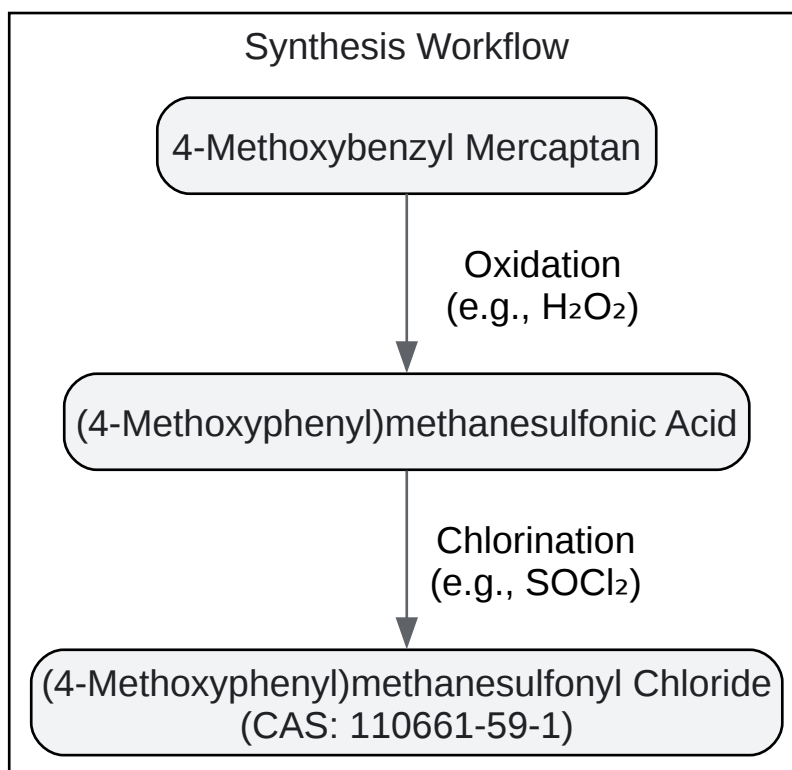
(4-Methoxyphenyl)methanesulfonyl chloride is a substituted derivative of methanesulfonyl chloride.^[1] The introduction of the 4-methoxyphenyl group modifies the electronic properties and reactivity of the sulfonyl chloride moiety.^[1] Key physicochemical data are summarized below.

Property	Value	Reference
CAS Number	110661-59-1	[1][2][3][4][5][6][7][8][9][10]
Molecular Formula	C ₈ H ₉ ClO ₃ S	[1][3][4][5][6][8][9]
Molecular Weight	220.67 g/mol	[1][3][4][5][7][8][9]
IUPAC Name	(4-methoxyphenyl)methanesulfonyl chloride	[4][6]
Synonyms	Benzenemethanesulfonyl chloride, 4-methoxy-; 4-Methoxybenzenemethanesulfonyl chloride; (p-Methoxyphenyl)methanesulfonyl chloride	[2][3][4][8][9]
Boiling Point	332.7 ± 25.0 °C at 760 mmHg (Predicted)	[1][2][3]
Density	1.4 ± 0.1 g/cm ³	[1][2][10]
Appearance	Typically a solid	[1]
Purity	Typically ≥95%	[2][6][7]
Storage Conditions	Inert atmosphere, store in freezer, under -20°C	[3][5]

Spectroscopic data, including NMR, HPLC, and LC-MS, are often available from commercial suppliers upon request.[5]

Synthesis and Purification

A common synthetic route to **(4-Methoxyphenyl)methanesulfonyl chloride** is a two-step process that begins with 4-methoxybenzyl mercaptan.[1] The synthesis involves the oxidation of the mercaptan to its corresponding sulfonic acid, which is then chlorinated to yield the final sulfonyl chloride product.[1]



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Synthesis of **(4-Methoxyphenyl)methanesulfonyl chloride**.

Experimental Protocol: Synthesis

The following is a representative laboratory-scale protocol for the synthesis of a sulfonyl chloride from a sulfonic acid, adapted for this specific compound.

Step 1: Oxidation of 4-Methoxybenzyl Mercaptan to (4-Methoxyphenyl)methanesulfonic Acid

- Apparatus Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
- Reaction: Charge the flask with 4-methoxybenzyl mercaptan and a suitable solvent such as acetic acid.
- Cool the mixture in an ice bath to 0-5°C.

- Slowly add hydrogen peroxide (30% aqueous solution) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
- Workup: Quench the reaction by adding a saturated solution of sodium sulfite. Extract the product with an appropriate organic solvent. The sulfonic acid may precipitate and can be isolated by filtration.

Step 2: Chlorination of (4-Methoxyphenyl)methanesulfonic Acid

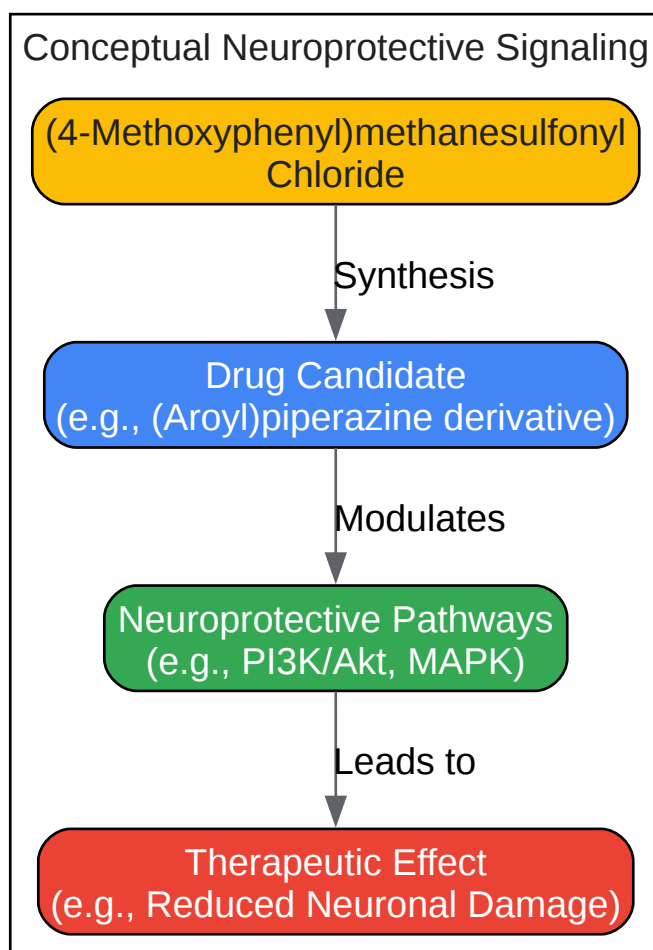
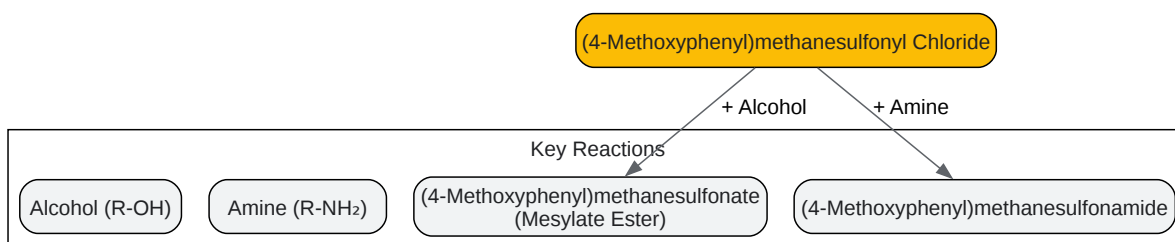
- Apparatus Setup: In a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a dropping funnel, place the dried (4-Methoxyphenyl)methanesulfonic acid from the previous step.^[1]
- Reaction: Add thionyl chloride dropwise to the flask at room temperature.^[1] An exotherm may be observed.
- Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.^[1]
- Purification: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure to yield the crude **(4-Methoxyphenyl)methanesulfonyl chloride**.^[1] Further purification can be achieved by vacuum distillation or recrystallization.^[1]

Reactivity and Chemical Profile

(4-Methoxyphenyl)methanesulfonyl chloride is a reactive compound, primarily used for introducing the (4-methoxyphenyl)methanesulfonyl group into molecules. Its reactivity is similar to that of methanesulfonyl chloride.

- Reaction with Nucleophiles: It reacts readily with nucleophiles. Alcohols are converted into the corresponding methanesulfonates (mesylates), which are excellent leaving groups in substitution and elimination reactions.^[1] Primary and secondary amines react to form stable methanesulfonamides.^[1]

- **Hydrolysis:** The compound is sensitive to moisture and will hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.[11]
- **Stability:** It should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[5]



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